molecular formula C9H8BrN3O2 B13676156 Ethyl 7-Bromo-1H-imidazo[4,5-c]pyridine-2-carboxylate

Ethyl 7-Bromo-1H-imidazo[4,5-c]pyridine-2-carboxylate

Cat. No.: B13676156
M. Wt: 270.08 g/mol
InChI Key: DDYCVFCEMVUSTH-UHFFFAOYSA-N
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Description

Ethyl 7-Bromo-1H-imidazo[4,5-c]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[4,5-c]pyridine family. This compound is characterized by the presence of a bromine atom at the 7th position and an ethyl ester group at the 2nd position of the imidazo[4,5-c]pyridine ring system. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-Bromo-1H-imidazo[4,5-c]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the imidazo[4,5-c]pyridine ring system.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-Bromo-1H-imidazo[4,5-c]pyridine-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, or amines, often in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[4,5-c]pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Ethyl 7-Bromo-1H-imidazo[4,5-c]pyridine-2-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, including antiviral, anticancer, and anti-inflammatory drugs.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.

    Chemical Biology: It serves as a probe in chemical biology to study cellular pathways and mechanisms.

    Material Science: The compound can be used in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 7-Bromo-1H-imidazo[4,5-c]pyridine-2-carboxylate involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting cellular pathways. The exact mechanism can vary depending on the specific biological target and the context of its use.

Comparison with Similar Compounds

Ethyl 7-Bromo-1H-imidazo[4,5-c]pyridine-2-carboxylate can be compared with other similar compounds such as:

    Imidazo[4,5-b]pyridine Derivatives: These compounds have a similar core structure but differ in the position of the nitrogen atoms and substituents.

    Imidazo[1,2-a]pyridine Derivatives: These compounds have a different arrangement of the imidazole and pyridine rings.

    Imidazo[1,5-a]pyridine Derivatives: These compounds have a different fusion pattern of the imidazole and pyridine rings.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromine atom, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C9H8BrN3O2

Molecular Weight

270.08 g/mol

IUPAC Name

ethyl 7-bromo-3H-imidazo[4,5-c]pyridine-2-carboxylate

InChI

InChI=1S/C9H8BrN3O2/c1-2-15-9(14)8-12-6-4-11-3-5(10)7(6)13-8/h3-4H,2H2,1H3,(H,12,13)

InChI Key

DDYCVFCEMVUSTH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC2=C(C=NC=C2N1)Br

Origin of Product

United States

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